molecular formula C19H21ClN2O4S B2678529 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide CAS No. 921903-84-6

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide

Cat. No.: B2678529
CAS No.: 921903-84-6
M. Wt: 408.9
InChI Key: NBCGLMJLEDVINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a high-purity benzoxazepinone derivative supplied for research and development applications. This compound features a unique molecular architecture comprising a benzoxazepinone core system fused with a 3-chlorophenyl methanesulfonamide moiety, creating potential for diverse pharmacological interactions. With molecular formula C19H21ClN2O4S and molecular weight of 408.9 g/mol , this compound is provided at ≥95% purity, ensuring consistent performance in experimental settings. While structural analogs of benzoxazepinone derivatives have demonstrated potential in pharmaceutical research, including investigation as HIV capsid inhibitors , this specific 3-chlorophenyl derivative offers researchers a specialized chemical entity for probing biological mechanisms and structure-activity relationships. The compound's distinctive structural features, including the chlorophenyl group and dimethyl-substituted oxazepinone ring system, contribute to its physicochemical properties and potential research applications in medicinal chemistry and drug discovery programs. Researchers utilize this compound exclusively for in vitro studies, mechanism of action investigations, and preclinical research, strictly following applicable laboratory safety protocols. This product is intended for research use only by qualified professionals and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-10-15(7-8-16(17)22(3)18(19)23)21-27(24,25)11-13-5-4-6-14(20)9-13/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCGLMJLEDVINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the benzoxazepine core.

    Attachment of the Methanesulfonamide Group: This can be done through a sulfonation reaction, where a methanesulfonamide group is attached to the nitrogen atom of the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the benzoxazepine core.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in anticancer therapy. For instance, compounds similar in structure to 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines. Notably:

  • In vitro studies demonstrated that certain sulfonamide derivatives exhibited significant activity against human tumor cell lines representing various cancers such as lung, colon, and breast cancer. These compounds showed low micromolar GI50 levels (1.9–3.0 μM) indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

The sulfonamide class has also been investigated for anti-inflammatory applications. Compounds with similar functional groups have shown promise as inhibitors of inflammatory pathways. The structural features of 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide suggest that it may interact with key enzymes involved in inflammation.

Case Study 1: Antitumor Activity Assessment

A study evaluated several sulfonamide derivatives against the NCI-60 cell line panel. The findings indicated that compounds with structural similarities to 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide displayed notable cytotoxicity across multiple cancer types. The most active compounds were identified for further development .

Case Study 2: In Silico Studies on Anti-inflammatory Potential

In silico docking studies have been conducted to predict the binding affinity of similar compounds to targets involved in inflammatory processes. These studies suggest that modifications to the benzoxazepine structure could enhance anti-inflammatory activity through better interaction with the target enzymes .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzoxazepinone derivatives reported in recent literature. Below is a detailed comparison based on substituent patterns, synthetic accessibility, and inferred structure-activity relationships (SAR).

Inferred Structure-Activity Relationships (SAR)

While biological data for the target compound is absent in the provided evidence, trends from related compounds suggest:

  • Substituent Bulk : Bulky groups (e.g., isopropyl in 25 and 26 ) correlate with higher synthetic yields, possibly due to improved crystallization or stability. The target’s trimethyl groups may similarly enhance stability but could reduce solubility .
  • Aryl Halogenation: The 3-chlorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogs, as seen in other sulfonamide-based therapeutics.
  • Positioning of Sulfonamide Linkage : The 8-position linkage of the methanesulfonamide group is conserved across all compounds, indicating its critical role in maintaining molecular recognition.

Biological Activity

1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound exhibits potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group attached to a benzoxazepine ring system. The presence of the 3-chlorophenyl and trimethyl groups contributes to its unique chemical properties. The IUPAC name is as follows:

  • IUPAC Name : N-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
  • Molecular Formula : C23H22ClN3O3S

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors that modulate cellular signaling pathways.

Antitumor Activity

Recent studies indicate that compounds similar to 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide exhibit potent antitumor effects. For instance:

Study Findings
Kakadiya et al. (2009)Developed bifunctional DNA alkylating agents showing significant cytotoxicity against human tumor xenografts in vivo.
Gupta et al. (2016)Reported enhanced anti-tumor activity through immune response modulation by related compounds.

These findings suggest that the compound may have similar therapeutic potential in targeting cancer cells.

Enzyme Inhibition

The compound's sulfonamide moiety is known for its role as a competitive inhibitor of certain enzymes such as carbonic anhydrase and dihydropteroate synthase. This inhibition can disrupt folate synthesis in bacteria and potentially affect tumor growth in cancer cells.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Antitumor Efficacy : In vivo studies demonstrated that derivatives of benzoxazepine compounds led to tumor remission in animal models.
  • Mechanistic Studies : Research has shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to avoid side reactions. For example, analogous benzoxazepine derivatives are synthesized via multi-step procedures involving nucleophilic substitution and cyclization reactions, with yields ranging from 20% to 88% depending on substituent positioning and steric effects . Purification typically involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : Analyze chemical shifts for the sulfonamide (-SO2_2NH-) group (δ ~3.0–3.5 ppm) and benzoxazepine carbonyl (δ ~170–175 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine and sulfur atoms.
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What physicochemical properties are critical for in vitro assays?

Key parameters include:

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS) using nephelometry or spectrophotometry.
  • Stability : Monitor degradation under physiological pH (7.4) and temperature (37°C) via LC-MS over 24–72 hours .
  • LogP : Estimate hydrophobicity using shake-flask or chromatographic methods to predict membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

  • Substituent variation : Modify the 3-chlorophenyl group (e.g., replace Cl with F, Br, or methyl) to evaluate steric/electronic effects on target binding.
  • Benzoxazepine ring modifications : Introduce heteroatoms (e.g., S instead of O) or alter alkyl substituents (3,3,5-trimethyl vs. isopropyl) to probe conformational flexibility .
  • Pharmacokinetic profiling : Use in vitro models (e.g., Caco-2 cells) to correlate structural changes with permeability and metabolic stability .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound aggregation. Mitigation strategies:

  • Dose-response validation : Repeat assays with independent synthetic batches to confirm IC50_{50} values.
  • Counter-screens : Test against related off-target enzymes (e.g., kinases or GPCRs) to rule out non-specific effects .
  • Computational docking : Model ligand-target interactions (e.g., using AutoDock Vina) to identify critical binding residues and validate experimental trends .

Q. How can researchers design in vivo studies to evaluate therapeutic potential?

  • Animal models : Select disease-relevant models (e.g., xenografts for oncology) and administer the compound via IV or oral routes to assess bioavailability.
  • Pharmacodynamic markers : Measure target engagement (e.g., enzyme inhibition in blood/tissue) using ELISA or Western blot .
  • Toxicology screening : Monitor organ toxicity (liver/kidney function tests) and maximum tolerated dose (MTD) in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.